molecular formula C14H16N2O2 B4667427 1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione

1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B4667427
M. Wt: 244.29 g/mol
InChI Key: VFFSVHHEASGAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as mesityl oxide barbiturate or MMB. It has a unique structure that makes it an attractive candidate for use in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The exact mechanism of action of 1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to a decrease in neuronal excitability, resulting in the observed sedative and hypnotic effects.
Biochemical and Physiological Effects:
1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of glutamate, a neurotransmitter that is involved in neuronal excitability. It has also been shown to increase the levels of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its high solubility in various solvents. This makes it easy to dissolve and work with in the lab. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several future directions for research on 1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of various neurological disorders. Additionally, there is potential for the use of this compound in the development of novel materials with unique properties.

Scientific Research Applications

1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit anticonvulsant, sedative, and hypnotic effects. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agrochemicals, 1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to have herbicidal and fungicidal properties. It has also been investigated for its potential use as a growth regulator in various crops.
In materials science, 1-mesityl-6-methyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential use in the synthesis of novel materials such as liquid crystals and polymers.

properties

IUPAC Name

6-methyl-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)16-11(4)7-12(17)15-14(16)18/h5-7H,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFSVHHEASGAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=CC(=O)NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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